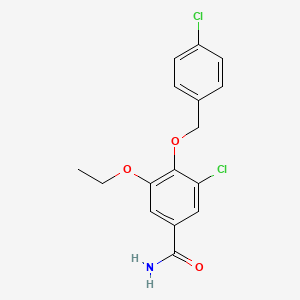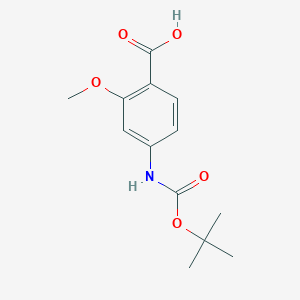
4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The reaction is carried out under ambient conditions or with slight heating to ensure complete protection of the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol under reducing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products
Oxidation: 4-((tert-Butoxycarbonyl)amino)-2-carboxybenzoic acid.
Reduction: 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzyl alcohol.
Substitution: 4-amino-2-methoxybenzoic acid.
Applications De Recherche Scientifique
4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid is widely used in scientific research, particularly in:
Biology: In the synthesis of peptide-based drugs and biomolecules, facilitating the study of protein interactions and functions.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those involving peptide chains.
Mécanisme D'action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid primarily involves the protection of the amino group. The Boc group is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine. This selective deprotection allows for precise control over the reactivity of the amino group during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((tert-Butoxycarbonyl)amino)benzoic acid: Similar structure but lacks the methoxy group.
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Contains a boronic acid group instead of the methoxy group.
N-tert-Butoxycarbonyl-L-phenylalanine: An amino acid derivative with a Boc-protected amino group.
Uniqueness
4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid is unique due to the presence of both the Boc-protected amino group and the methoxy group, which provides additional functionalization options and reactivity compared to similar compounds. This dual functionality makes it particularly valuable in complex synthetic routes where selective protection and deprotection are crucial .
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-9(11(15)16)10(7-8)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Clé InChI |
HFTDPKAQEKUWBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,5S)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15229820.png)
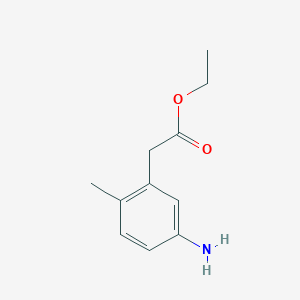
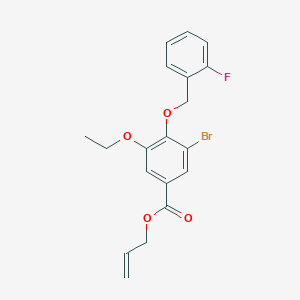
![3-Oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B15229842.png)
![Benzo[d]isothiazol-5-ylmethanol](/img/structure/B15229844.png)
![3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate](/img/structure/B15229858.png)

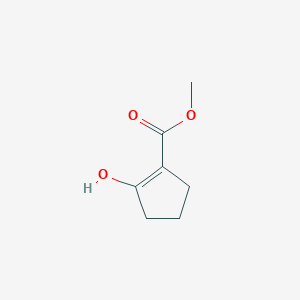
![tert-Butyl 5-formyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15229876.png)
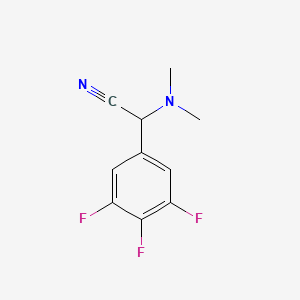
![6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15229891.png)
